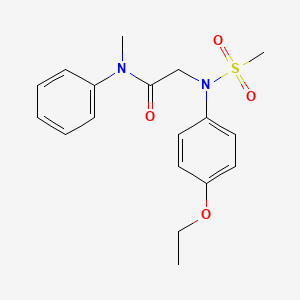![molecular formula C26H29N7OS B4622255 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Übersicht
Beschreibung
The compound of interest falls under the category of pyrazolo[1,5-a]pyrimidines, a privileged structure in chemical synthesis due to its core molecule's key characteristics. These compounds have been synthesized as part of chemical libraries aimed at exploring their potential applications across various fields.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds involves multiple steps, including the formation of activated p-nitrophenyl esters and subsequent scavenging of the p-nitrophenol leaving group. This process facilitates the rapid preparation of a library of compounds, including those with 3,6,7-substitution patterns, achieving acceptable purity and yields through the use of compatible scavenging reagents (Gregg et al., 2007).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Research has shown that novel pyrazolopyrimidines derivatives exhibit significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer treatment and inflammation management. The synthesis and biological evaluation of these compounds have led to the identification of structures with notable cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, highlighting the importance of structure-activity relationships (SAR) in their development (Rahmouni et al., 2016).
Antimicrobial and Antiviral Potential
Several studies have focused on synthesizing new thienopyrimidine derivatives with pronounced antimicrobial activity. These efforts have yielded compounds that exhibit significant effects against a range of microbial strains, potentially offering new avenues for treating infectious diseases. The synthesis approaches and antimicrobial evaluation methodologies underscore the versatility and efficacy of these compounds in combating microbial resistance (Bhuiyan et al., 2006).
Insecticidal and Antibacterial Activities
The development of insecticidal and antibacterial agents based on pyrazole and pyrimidine linked heterocyclics has also been a significant area of research. These compounds have been evaluated for their potential against specific pests and bacterial strains, showing promising results that could lead to the development of new pesticides and antibacterial drugs. The synthesis under microwave irradiation and the subsequent biological evaluation highlight the innovative approaches taken in this field (Deohate and Palaspagar, 2020).
Synthesis and Characterization of Derivatives
The chemical synthesis and characterization of various derivatives, including those with antimicrobial activities against resistant strains, have been detailed. The novel synthetic routes and the exploration of different functional groups and substitutions demonstrate the chemical diversity and adaptability of these compounds for targeted biological activities. These studies not only contribute to the chemical literature but also open new paths for the development of therapeutics and biological agents (Sheikhi-Mohammareh et al., 2020).
Eigenschaften
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7OS/c1-6-32-15(2)19(13-29-32)21-9-10-28-23-20(14-30-33(21)23)24(34)31-25-18(12-27)17-8-7-16(26(3,4)5)11-22(17)35-25/h9-10,13-14,16H,6-8,11H2,1-5H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPFGAQHTKJYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
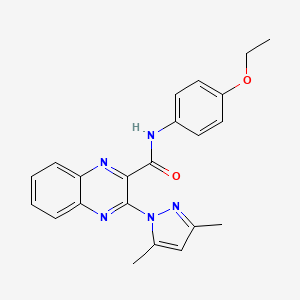
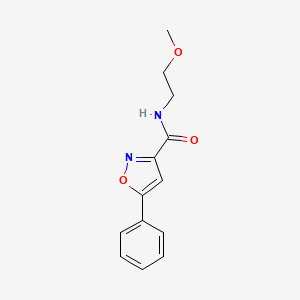
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)
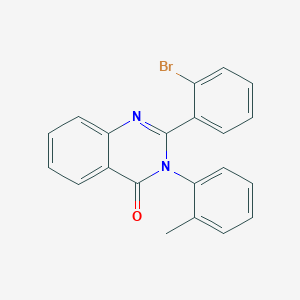
![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)
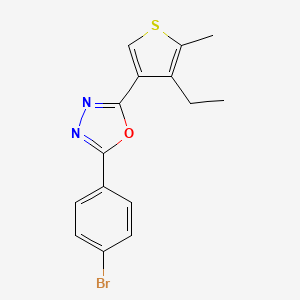
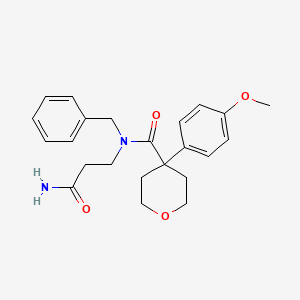
![2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
